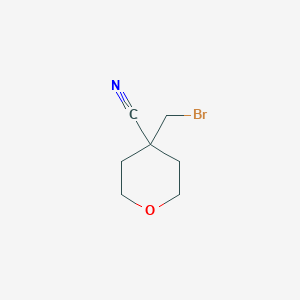

4-(Bromomethyl)oxane-4-carbonitrile

Description

Significance of Brominated Heterocycles in Synthetic Chemistry

Brominated organic compounds are foundational intermediates in synthetic chemistry. The introduction of a bromine atom into a molecule provides a "chemical handle" for a wide array of subsequent transformations. This is due to the nature of the carbon-bromine bond; bromine is an excellent leaving group, facilitating nucleophilic substitution reactions.

Furthermore, organobromine compounds are crucial precursors for numerous carbon-carbon bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. The ability to install a bromine atom at a specific position within a heterocyclic framework, such as the bromomethyl group in the target molecule, allows for the precise and strategic elaboration of the molecular structure.

Importance of Nitrile Functionality in Organic Transformations

The nitrile, or cyano, group (–C≡N) is one of the most versatile functional groups in organic synthesis. organic-chemistry.org Its unique electronic properties, including a nucleophilic nitrogen atom and an electrophilic carbon center, impart a rich and diverse reactivity profile. organic-chemistry.org Nitriles can be readily transformed into a variety of other essential functional groups. sigmaaldrich.com Key transformations include:

Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions.

Reduction: Formation of primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis. mdpi.com

The carbon atom of the nitrile is sp-hybridized, resulting in a linear geometry, and the strong electron-withdrawing nature of the nitrogen atom makes the carbon center susceptible to nucleophilic attack. mdpi.com Additionally, the nitrile group can participate in various cycloaddition reactions to generate important heterocyclic structures. organic-chemistry.org

Overview of Oxane (Tetrahydropyran) Ring Systems in Chemical Research

The oxane ring, systematically known as tetrahydropyran (B127337) (THP), is a saturated six-membered heterocycle containing one oxygen atom. nih.gov This structural motif is prevalent in a vast number of natural products, including many pyranose sugars like glucose. nih.gov Its ubiquity extends to pharmaceuticals; the THP ring is the sixth most common ring system found in all FDA-approved small molecule drugs. wipo.int

The widespread presence of the oxane core has driven the development of numerous synthetic methods for its construction. Modern strategies include the Prins cyclization, hetero-Diels-Alder reactions, intramolecular hydroalkoxylation of hydroxy olefins, and the ring-closing of epoxides. organic-chemistry.orgwipo.intholycross.edu The stability and defined conformational preferences of the oxane ring make it an ideal scaffold for orienting substituents in three-dimensional space, a critical aspect of rational drug design.

Historical Development of Related Halomethyl and Cyano-Substituted Ethers

The synthesis of molecules containing both ether and nitrile functionalities has historical roots stretching back to the mid-20th century. A 1941 patent described the synthesis of cyano-alkyl ethers of polyhydric alcohols by reacting them with allyl cyanide or crotononitrile (B213123) in the presence of an alkaline condensing agent. google.com This early work established a foundation for creating molecules with this specific combination of groups.

Later developments in the 1980s and 1990s saw a renewed interest in cyano-substituted ethers for specific technological applications. For instance, patents from this era detail the preparation of cyano-substituted compounds containing ether bonds for use as electrooptical display materials, particularly in the burgeoning field of liquid crystal displays (LCDs). epo.orggoogle.com The development of methods for the selective halogenation of organic compounds, including ethers, progressed in parallel. The synthesis of related structures like 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile, an intermediate for sartan-class drugs, is detailed in patents from the 2010s, showcasing modern methods for benzylic bromination on cyano-containing molecules. wipo.intgoogle.comgoogle.comgoogleapis.com This timeline illustrates a progression from fundamental synthesis to the design of highly specialized, functional molecules.

Current Research Landscape Pertaining to Bifunctional Oxane Derivatives

Contemporary chemical research places a strong emphasis on efficiency and molecular diversity. The development of bifunctional or polyfunctional building blocks is central to strategies like "Diversity-Oriented Synthesis" (DOS). This approach aims to generate large collections of structurally diverse, non-natural compounds for high-throughput screening against biological targets. mdpi.com

Substituted tetrahydropyrans are prime candidates for such libraries. mdpi.com The current landscape is characterized by the invention of novel catalytic methods that allow for the rapid and stereoselective assembly of highly functionalized oxane rings. organic-chemistry.orgresearchgate.net 4-(Bromomethyl)oxane-4-carbonitrile fits perfectly within this paradigm. Its two distinct reactive sites—the bromomethyl group (amenable to substitution) and the nitrile group (amenable to hydrolysis, reduction, or addition)—can potentially be addressed with orthogonal reaction conditions. This allows for a modular and divergent synthetic approach, where a single core intermediate can give rise to a multitude of complex and varied final products. While specific research on this compound is not widespread in peer-reviewed literature, its structure positions it as a high-potential tool for the next generation of synthetic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1374656-55-9 | bldpharm.com |

| Molecular Formula | C₇H₁₀BrNO | bldpharm.com |

| Molecular Weight | 204.06 g/mol | bldpharm.com |

| IUPAC Name | This compound | - |

| SMILES | N#CC1(CBr)CCOCC1 | bldpharm.com |

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Resulting Functional Group |

|---|---|---|

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution (Sₙ2) | Ethers, esters, amines, azides, thiols, alkyl chains |

| Nitrile (-C≡N) | Acid/Base Hydrolysis | Carboxylic acid, Carboxamide |

| Reduction (e.g., with LiAlH₄) | Primary amine |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile |

| Allyl cyanide |

| Crotononitrile |

| Glucose |

Structure

3D Structure

Properties

CAS No. |

1374656-55-9 |

|---|---|

Molecular Formula |

C7H10BrNO |

Molecular Weight |

204.06 g/mol |

IUPAC Name |

4-(bromomethyl)oxane-4-carbonitrile |

InChI |

InChI=1S/C7H10BrNO/c8-5-7(6-9)1-3-10-4-2-7/h1-5H2 |

InChI Key |

BODZWWWBFVYZBR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CBr)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl Oxane 4 Carbonitrile

Reactions Involving the Bromomethyl Group

The primary locus of reactivity in 4-(bromomethyl)oxane-4-carbonitrile is the carbon-bromine bond within the bromomethyl substituent. The electron-withdrawing nature of the adjacent nitrile group and the oxygen atom in the oxane ring influences the reactivity of this site.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The bromomethyl group is an excellent electrophilic center, readily undergoing nucleophilic substitution reactions. The mechanism of these substitutions, whether SN1, SN2, or SN2', is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The primary nature of the carbon bearing the bromine atom generally favors an SN2 mechanism, characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

Reactions of this compound with oxygen-based nucleophiles, such as alcohols and carboxylates, provide a direct route to the corresponding ethers and esters. For instance, the reaction of a similar compound, 5-(bromomethyl)-2-propyltetrahydro-2H-pyran, with 4-ethoxy-2,3-difluorophenol (B141254) proceeds in the presence of potassium carbonate in DMF at 70°C, suggesting that analogous conditions could be applied to this compound to yield the corresponding aryl ether. google.com The general reaction involves the deprotonation of the alcohol or carboxylic acid to generate the more nucleophilic alkoxide or carboxylate, which then displaces the bromide ion.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Plausible Mechanism |

| Alcohol (R-OH) | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) | 4-(Alkoxymethyl)oxane-4-carbonitrile | SN2 |

| Carboxylate (R-COO⁻) | Phase Transfer Catalyst, Biphasic System | 4-(((Acyloxy)methyl)oxane-4-carbonitrile | SN2 |

Note: This table represents plausible reactions based on general principles of organic chemistry, as specific experimental data for this compound was not found in the searched literature.

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding substituted amines. These reactions typically proceed via an SN2 mechanism. nih.gov The use of excess amine or a non-nucleophilic base is often employed to neutralize the hydrogen bromide byproduct. nih.gov The azide (B81097) ion (N₃⁻) is also an excellent nucleophile and can be introduced to form 4-(azidomethyl)oxane-4-carbonitrile, a versatile intermediate that can be subsequently reduced to the corresponding primary amine or used in click chemistry reactions.

Table 2: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Plausible Mechanism |

| Primary Amine (R-NH₂) | Excess Amine or Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 4-((Alkylamino)methyl)oxane-4-carbonitrile | SN2 |

| Secondary Amine (R₂NH) | Excess Amine or Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 4-((Dialkylamino)methyl)oxane-4-carbonitrile | SN2 |

| Sodium Azide (NaN₃) | Polar Aprotic Solvent (e.g., DMF) | 4-(Azidomethyl)oxane-4-carbonitrile | SN2 |

Note: This table represents plausible reactions based on general principles of organic chemistry, as specific experimental data for this compound was not found in the searched literature.

Sulfur nucleophiles, such as thiolates (RS⁻), are highly effective in displacing the bromide from this compound to yield thioethers. These reactions are typically fast and proceed under mild conditions. Carbon nucleophiles, like cyanide (CN⁻), can also be employed to extend the carbon chain, leading to the formation of 4-(cyanomethyl)oxane-4-carbonitrile. chemicalbook.com This reaction is a valuable C-C bond-forming transformation. chemicalbook.com

Table 3: Representative Nucleophilic Substitution Reactions with Sulfur and Carbon Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Plausible Mechanism |

| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 4-((Alkylthio)methyl)oxane-4-carbonitrile | SN2 |

| Cyanide (CN⁻) | Polar Aprotic Solvent (e.g., DMSO, DMF) | 4-(Cyanomethyl)oxane-4-carbonitrile | SN2 |

Note: This table represents plausible reactions based on general principles of organic chemistry, as specific experimental data for this compound was not found in the searched literature.

Radical Reactions and Electron Transfer Processes

Beyond nucleophilic substitution, the bromomethyl group can participate in radical reactions, typically initiated by light or a radical initiator. These processes involve the homolytic cleavage of the C-Br bond.

The carbon-bromine bond in this compound can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile). This cleavage results in the formation of a bromine radical and a primary alkyl radical centered on the methylene (B1212753) carbon attached to the oxane ring. The stability of this radical can influence the subsequent reaction pathways.

Electrochemical studies on similar brominated compounds, such as 4-(bromomethyl)-2H-chromen-2-ones, have shown that one-electron reduction leads to the cleavage of the C-Br bond and the formation of a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or undergo dimerization. A similar process can be envisioned for this compound, where electron transfer from a reducing agent or an electrode would generate the corresponding radical anion, which then fragments to a bromide ion and the 4-(cyanomethyl)oxane radical. These radical intermediates are key to a variety of synthetic transformations, including additions to alkenes and alkynes. nih.gov

Table 4: Plausible Radical Generation from this compound

| Initiation Method | Intermediate Species | Potential Subsequent Reactions |

| Photolysis (UV light) | 4-(Oxane-4-carbonitrile)methyl radical + Bromine radical | Hydrogen abstraction, Dimerization, Addition to π-systems |

| Radical Initiator (e.g., AIBN) | 4-(Oxane-4-carbonitrile)methyl radical | Polymerization, Addition reactions |

| Electrochemical Reduction | Radical anion, then 4-(Oxane-4-carbonitrile)methyl radical | Dimerization, Hydrogen abstraction |

Note: This table outlines plausible radical generation pathways based on established principles of radical chemistry, as specific experimental data for this compound was not found in the searched literature.

Electrochemically Induced Reductive Cleavage

The electrochemical reduction of compounds containing a bromomethyl group, such as this compound, has been a subject of scientific inquiry. Studies on analogous compounds, like 4-(bromomethyl)-2H-chromen-2-ones, provide insights into the likely mechanistic pathways. researchgate.net The process is initiated by the transfer of a single electron to the carbon-bromine bond, leading to its reductive cleavage. researchgate.netresearchgate.net This cleavage results in the formation of a radical intermediate and a bromide ion. researchgate.netresearchgate.net

The fate of the resulting radical is dependent on the reaction conditions. It can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of a methyl-substituted oxane derivative. researchgate.net Alternatively, two of these radicals can couple to form a dimerized product. researchgate.netresearchgate.net

For instance, in studies with related coumarin (B35378) derivatives, bulk electrolysis at a controlled potential corresponding to the reduction of the carbon-bromine bond yielded both a monomeric, hydrogenated product and a dimeric product. researchgate.netresearchgate.net The relative yields of these products can be influenced by factors such as the solvent and the specific structure of the starting material. researchgate.net A general mechanistic scheme for the electrochemical reduction is presented below:

General Mechanism of Electrochemically Induced Reductive Cleavage

| Step | Description |

|---|---|

| 1. Electron Transfer | The bromomethyl compound accepts an electron at the cathode, forming a radical anion. |

| 2. C-Br Bond Cleavage | The radical anion undergoes rapid cleavage of the carbon-bromine bond to form a carbon-centered radical and a bromide ion. |

| 3. Product Formation | The carbon-centered radical can either abstract a hydrogen atom to form the monomeric product or couple with another radical to form the dimeric product. |

This table provides a generalized mechanism based on studies of similar compounds.

Photoredox Catalysis and Radical Intermediates

Photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, and it is applicable to substrates like this compound. nih.govyoutube.com In this process, a photocatalyst, upon absorption of visible light, becomes electronically excited and can then engage in single-electron transfer (SET) processes with organic substrates. youtube.comyoutube.com

For α-bromocarbonyl compounds, which are structurally related to this compound, the excited photocatalyst can reduce the substrate, leading to the homolytic cleavage of the carbon-bromine bond and the formation of a carbon-centered radical. nih.gov This radical intermediate can then participate in a variety of subsequent reactions, such as addition to alkenes. nih.govnih.gov

A proposed catalytic cycle for the photoredox-catalyzed generation of a radical from an α-bromo compound is as follows:

Proposed Photoredox Catalytic Cycle

| Step | Description |

|---|---|

| 1. Light Absorption | The photocatalyst (PC) absorbs light and is converted to its excited state (PC*). |

| 2. Single Electron Transfer (SET) | The excited photocatalyst (PC*) transfers an electron to the α-bromo compound, leading to the formation of a radical anion. |

| 3. Radical Formation | The radical anion fragments, cleaving the carbon-bromine bond to generate a carbon-centered radical and a bromide ion. |

| 4. Catalyst Regeneration & Product Formation | The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. The carbon-centered radical can then undergo further reactions. |

This table outlines a general mechanism for photoredox catalysis involving α-bromo compounds. nih.govyoutube.com

The involvement of radical intermediates in such reactions is supported by mechanistic studies, including observations of identical diastereoselectivity in the reaction of both cis- and trans-alkenes, which is characteristic of reactions proceeding through a common radical intermediate. nih.gov

Elimination Reactions (e.g., Dehydrobromination)

Elimination reactions, such as dehydrobromination, are fundamental transformations in organic chemistry. masterorganicchemistry.com In the context of this compound, a strong base could potentially induce the elimination of hydrogen bromide (HBr). This would involve the abstraction of a proton from a carbon adjacent to the bromomethyl group, followed by the expulsion of the bromide ion, leading to the formation of a double bond. masterorganicchemistry.com

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Cross-Coupling Precursors)

The bromomethyl group in this compound makes it a suitable substrate for reactions with various organometallic reagents.

Grignard Reagents: Grignard reagents (R-MgX) are powerful nucleophiles that can react with alkyl halides. leah4sci.comyoutube.comyoutube.com However, they are also strong bases, which can lead to competing elimination reactions. libretexts.org The reaction of a Grignard reagent with this compound could potentially lead to the formation of a new carbon-carbon bond, replacing the bromine atom with the R group from the Grignard reagent. It is important to note that the nitrile group can also react with Grignard reagents. leah4sci.commasterorganicchemistry.com

Organolithium Reagents: Organolithium reagents (R-Li) are even more reactive than Grignard reagents and behave as strong bases and nucleophiles. youtube.comlibretexts.orgresearchgate.net Their reaction with this compound would likely follow a similar pathway to that of Grignard reagents, with the potential for both substitution and elimination products. The high reactivity of organolithium reagents also means that they can react with the nitrile functionality. taylorandfrancis.com

Cross-Coupling Precursors: The carbon-bromine bond in this compound makes it a potential precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. nih.govresearchgate.net These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. nih.govorganic-chemistry.org For example, a Suzuki coupling could potentially be used to form a new carbon-carbon bond by reacting this compound with an organoboron compound. nih.gov Similarly, a Stille coupling would involve an organotin reagent. researchgate.net The success of these reactions would depend on the choice of catalyst, ligands, base, and solvent. nih.gov

Reactions Involving the Nitrile Group

Reduction to Aminomethyl Derivatives

The nitrile group in this compound can be reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for the introduction of a basic nitrogen-containing functional group. While specific literature on the reduction of this compound to its corresponding aminomethyl derivative was not found in the search results, general methods for nitrile reduction are well-established. These methods typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The synthesis of related aminomethyl pyrrole (B145914) derivatives has been reported, highlighting the utility of this functional group transformation. researchgate.net

Hydrolysis to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comchemguide.co.ukgoogle.comyoutube.com This reaction typically proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid and the ammonium (B1175870) salt of the acid used. chemguide.co.ukyoutube.com The initial step is the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water. youtube.com

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide, will produce the salt of the carboxylic acid and ammonia. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk

The hydrolysis can be represented by the following general equations:

Acidic Hydrolysis: R-C≡N + 2 H₂O + H⁺ → R-COOH + NH₄⁺

Alkaline Hydrolysis: R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃

The resulting carboxylic acid can then be converted to an ester through various esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Formation of Imidates and Amidines

The nitrile group in this compound is a versatile functional group that can be converted into imidates and subsequently into amidines. These transformations are fundamental in the synthesis of various nitrogen-containing heterocycles and other biologically relevant molecules.

The classical Pinner reaction provides a common route to imidates from nitriles. rroij.comgoogle.com This acid-catalyzed reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride. The proposed mechanism initiates with the protonation of the nitrile nitrogen, which activates the carbon toward nucleophilic attack by the alcohol. Subsequent proton transfer yields the imidate hydrochloride.

Following the formation of the imidate, it can be readily converted to an amidine by reaction with an amine. google.com This reaction proceeds through nucleophilic attack of the amine on the imidate carbon, followed by the elimination of the alcohol. A variety of primary and secondary amines can be employed in this step, allowing for the synthesis of a diverse range of substituted amidines. nih.govorganic-chemistry.org

| Reactant | Reagent | Product Type | General Conditions |

| Nitrile | Alcohol, HCl | Imidate Hydrochloride | Anhydrous conditions |

| Imidate | Primary/Secondary Amine | Amidine | Varies, often with heating |

This table presents a generalized summary of imidate and amidine formation and does not represent specific experimental data for this compound.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile functionality can also participate in cycloaddition reactions, most notably [2+3] cycloadditions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles, or with nitrile oxides to form oxadiazoles. The reaction of nitrile oxides with unsaturated systems is a well-established method for the synthesis of five-membered heterocycles like isoxazolines and isoxazoles. nih.gov

While the nitrile group itself can act as a dipolarophile, it is more common for it to be converted into a more reactive 1,3-dipole, such as a nitrile oxide. This can be achieved by methods such as the dehydrohalogenation of α-haloaldoximes. Given the presence of the bromomethyl group, intramolecular cycloaddition pathways could also be envisioned under certain conditions, potentially leading to bicyclic structures.

Furthermore, the oxane ring itself, if it were to contain unsaturation, could participate as the 2π component in [4+2] cycloaddition reactions (Diels-Alder reactions). libretexts.orgyoutube.com However, in the saturated this compound, the reactivity is centered on the functional groups.

| Reaction Type | Reactants | Product |

| [2+3] Cycloaddition | Nitrile Oxide + Alkene/Alkyne | Isoxazoline/Isoxazole |

| [4+2] Cycloaddition | Diene + Dienophile | Cyclohexene derivative |

This table provides general examples of cycloaddition reactions and does not represent specific experimental data for this compound.

Reactivity of the Oxane Ring System

Stability and Conformational Analysis of the Six-Membered Ring

The six-membered oxane ring, a tetrahydropyran (B127337) system, is generally a stable heterocycle. Like cyclohexane, it adopts a chair conformation to minimize angle and torsional strain. acs.orgnih.gov In this conformation, substituents can occupy either axial or equatorial positions.

For this compound, the geminal substitution at the C4 position introduces significant conformational considerations. The bulky bromomethyl and cyano groups will influence the ring's conformational preference. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring. However, with two substituents on the same carbon, one must be axial and the other equatorial in a chair conformation. The relative energetic cost of placing each group in the axial position would determine the favored conformation. The presence of the electronegative oxygen atom in the ring also influences the ring geometry and conformational energetics compared to cyclohexane.

Ring-Opening Reactions under Specific Conditions (e.g., Acid-Catalyzed, Electrophilic Activation)

While the oxane ring is generally stable, it can undergo ring-opening reactions under specific, often harsh, conditions. Acid-catalyzed ring-opening is a common reaction for cyclic ethers. youtube.compressbooks.pubkhanacademy.org Protonation of the ring oxygen makes it a better leaving group, and subsequent nucleophilic attack can lead to cleavage of a C-O bond. The regioselectivity of the attack would depend on the nature of the nucleophile and the substitution pattern of the ring. In the case of this compound, the presence of electron-withdrawing groups at C4 might influence the electronic properties of the ring carbons and direct the nucleophilic attack.

Electrophilic activation, for instance, with strong Lewis acids, can also facilitate ring-opening. These reactions typically require forcing conditions and the outcome can be influenced by the ability of the substituents to stabilize any potential carbocationic intermediates.

Functionalization of the Oxane Ring Through C-H Activation or Remote Functionalization

The direct functionalization of C-H bonds on the oxane ring represents a modern and efficient approach to introduce further complexity. Transition metal-catalyzed C-H activation can enable the introduction of new C-C or C-heteroatom bonds at positions that are otherwise unreactive. youtube.com The presence of the oxygen atom can direct the catalyst to adjacent C-H bonds. However, achieving remote functionalization at positions further away from the directing group is a significant challenge. The development of specialized ligands and catalytic systems is often necessary to control the regioselectivity of such reactions.

Cascade and Domino Processes Involving Multiple Functional Groups

The bifunctional nature of this compound, possessing both a nucleophile-susceptible bromomethyl group and a versatile nitrile group, makes it an ideal candidate for cascade or domino reactions. beilstein-journals.orgorganic-chemistry.org A single set of reaction conditions could trigger a sequence of transformations involving both functional groups.

For instance, a nucleophile could initially displace the bromide, and the newly introduced functionality could then react with the nitrile group in an intramolecular fashion to construct a new ring system. Such cascade processes are highly valuable in organic synthesis as they can rapidly build molecular complexity from simple starting materials in a single pot, often with high stereoselectivity. The specific design of the reaction conditions and the choice of reagents would be crucial in directing the cascade towards the desired product.

Applications of 4 Bromomethyl Oxane 4 Carbonitrile As a Synthetic Building Block

Construction of Complex Molecular Architectures

There is no specific information available in the scientific literature detailing the use of 4-(Bromomethyl)oxane-4-carbonitrile for the construction of complex molecular architectures. The tetrahydropyran (B127337) (oxane) moiety is a common structural motif in natural products, and strategies for its synthesis are well-established. rsc.org However, the specific contribution of this particular building block to the synthesis of complex molecules has not been reported.

Synthesis of Novel Heterocyclic Systems (e.g., Spirocycles)

The synthesis of spirocycles, which are important scaffolds in medicinal chemistry, often involves intramolecular cyclization reactions. researchgate.netresearchgate.net While tetrahydropyran derivatives can be used to construct spirocyclic systems through methods like the Prins cyclization, there are no published examples that specifically employ this compound for this purpose. scispace.comnih.govnorthwestern.edu The dual functionality of this compound could theoretically allow for the formation of spiro-heterocycles, but such reactivity has not been documented.

Precursor for Diversified Molecular Libraries

The creation of molecular libraries for high-throughput screening is a cornerstone of modern drug discovery. The concept of using multicomponent reactions to rapidly generate diverse structures is a powerful approach. nih.govorganic-chemistry.orgnih.gov While building blocks containing nitrile and bromide functionalities are valuable in this context, there are no specific reports of this compound being used as a precursor for generating diversified molecular libraries.

Role in Stereoselective Synthesis

Stereoselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of chiral drugs. While methods for the stereoselective synthesis of tetrahydropyran rings exist, the influence and application of this compound in stereoselective transformations have not been investigated in the available literature.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. organic-chemistry.org The functional groups present in this compound suggest its potential as a substrate in various MCRs. For instance, the nitrile group could potentially participate in reactions like the Ugi or Passerini reaction, while the bromomethyl group could be involved in subsequent cyclizations. However, no studies have been published that demonstrate the integration of this specific compound into any multi-component reaction schemes.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For 4-(Bromomethyl)oxane-4-carbonitrile, ¹H NMR would reveal the number of distinct proton environments, their integration (the number of protons of each type), and their coupling patterns (which protons are adjacent to one another). The ¹³C NMR spectrum would similarly show the number of unique carbon atoms.

Expected ¹H and ¹³C NMR Data

Based on the structure, a set of predictable signals can be anticipated. The tetrahydropyran (B127337) ring protons would appear as complex multiplets, while the bromomethyl group would present a distinct singlet, as it is attached to a quaternary carbon and has no adjacent protons to couple with.

Illustrative Table of Predicted NMR Chemical Shifts: Interactive Data Table: Predicted NMR Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| -CH₂Br | ¹H | ~3.5 - 3.8 | Singlet | Protons of the bromomethyl group. |

| -CH₂-O- | ¹H | ~3.6 - 4.0 | Multiplet | Protons on carbons adjacent to the ring oxygen. |

| -CH₂-C- | ¹H | ~1.8 - 2.2 | Multiplet | Protons on carbons beta to the ring oxygen. |

| -CH₂Br | ¹³C | ~35 - 45 | - | Carbon of the bromomethyl group. |

| C-CN | ¹³C | ~40 - 50 | - | Quaternary carbon at position 4. |

| -CH₂-O- | ¹³C | ~65 - 75 | - | Carbons adjacent to the ring oxygen. |

| -CH₂-C- | ¹³C | ~30 - 40 | - | Carbons beta to the ring oxygen. |

Note: The table above is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei. synquestlabs.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, COSY would show correlations between the protons on adjacent carbons within the oxane ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). biosynth.com This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as linking the multiplet signals of the ring protons to their respective ring carbon atoms. synquestlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). biosynth.com This is exceptionally useful for identifying connections across quaternary centers. For this molecule, HMBC would show a crucial correlation from the singlet protons of the bromomethyl group (-CH₂Br) to the quaternary carbon (C4) and the nitrile carbon (-CN). It would also confirm the connectivity of the ring protons to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. For instance, NOESY could reveal through-space interactions between the bromomethyl protons and specific axial or equatorial protons on the oxane ring, providing insight into the preferred spatial arrangement of the substituents.

The oxane ring is not planar and exists in a dynamic equilibrium of chair-like conformations. Dynamic NMR studies, conducted over a range of temperatures, can provide information on the energy barriers between these conformations. By observing changes in the NMR signals, such as broadening or coalescence, as the temperature is varied, the rate of conformational exchange (e.g., chair-flipping) can be determined. This would allow for the characterization of the energetic preference for the bromomethyl group to occupy an axial versus an equatorial position on the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₇H₁₀BrNO), HRMS would provide a mass measurement with high accuracy (typically to four or five decimal places).

The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, where two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity are observed, separated by two mass units.

Fragmentation Analysis

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, charged fragments. The masses of these fragments provide clues to the original structure.

Illustrative Table of Predicted HRMS Fragmentation: Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z (Fragment) | Identity | Notes |

|---|---|---|

| 205/207 | [C₇H₁₀BrNO]⁺ | Molecular ion peak showing the characteristic bromine isotope pattern. |

| 126 | [M - Br]⁺ | Loss of a bromine radical. This is a very common fragmentation pathway for bromoalkanes. |

| 96 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |

Note: The table lists plausible fragments based on common fragmentation rules. The relative intensities would depend on the ionization technique and energy.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Should this compound be a crystalline solid, X-ray crystallography would offer the most definitive structural information. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are often difficult to locate).

This method would provide unambiguous confirmation of:

The atomic connectivity.

Precise bond lengths and bond angles.

The solid-state conformation of the oxane ring (e.g., a perfect or distorted chair).

The spatial orientation of the bromomethyl and nitrile substituents relative to the ring.

Since the molecule is chiral (C4 is a stereocenter), a pure enantiomer could be analyzed by X-ray crystallography to determine its absolute configuration (whether it is the R or S enantiomer). This is achieved through anomalous dispersion effects, often requiring the presence of a heavy atom like bromine, which is conveniently part of the molecule's structure.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.

For this compound, IR and Raman spectroscopy would be complementary. The IR spectrum would be expected to show a strong, sharp absorption for the nitrile group and absorptions for the C-O and C-Br bonds.

Illustrative Table of Predicted Vibrational Frequencies: Interactive Data Table: Predicted IR/Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Technique | Notes |

|---|---|---|---|

| ~2240 - 2260 | -C≡N (Nitrile) | IR, Raman | Typically a sharp, medium-intensity peak in the IR spectrum. |

| ~1050 - 1150 | C-O-C (Ether) | IR | Strong absorption due to asymmetric stretching. |

| ~2850 - 3000 | C-H (Aliphatic) | IR, Raman | Stretching vibrations of the CH₂ groups. |

These techniques are also valuable for reaction monitoring. For example, during the synthesis of this compound, one could monitor the disappearance of a precursor's characteristic peak (e.g., an O-H stretch from an alcohol precursor) and the appearance of the sharp nitrile peak to track the reaction's progress.

Theoretical and Computational Investigations on 4 Bromomethyl Oxane 4 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the electronic structure and bonding characteristics of 4-(Bromomethyl)oxane-4-carbonitrile. wikipedia.org These calculations, rooted in solving the Schrödinger equation for the molecular system, determine the distribution of electrons and the nature of the chemical bonds within the molecule. wikipedia.org By employing methods such as Hartree-Fock (HF) or more advanced post-HF techniques, researchers can obtain a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The analysis of these frontier orbitals is crucial for understanding the molecule's reactivity. The energy and localization of the HOMO indicate the regions most susceptible to electrophilic attack, while the LUMO reveals the likely sites for nucleophilic attack. For this compound, the presence of the electronegative bromine atom and the nitrile group significantly influences the electronic distribution. Quantum chemical calculations can precisely quantify the partial charges on each atom, offering a more nuanced view than simple electronegativity considerations would suggest. This information is vital for predicting how the molecule will interact with other chemical species.

Furthermore, these calculations can elucidate the nature of the covalent bonds within the oxane ring and the substituents. Bond orders and bond lengths can be calculated and compared with experimental data where available, providing a validation of the computational model. The insights gained from these electronic structure calculations form the bedrock for more complex investigations into the molecule's reactivity and dynamics.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of chemical reactions involving complex organic molecules like this compound. nih.govnih.gov DFT studies offer a balance between computational cost and accuracy, making it feasible to explore the potential energy surfaces of reactions. nih.gov

Transition State Localization and Activation Energy Calculation

A key aspect of understanding a chemical reaction is identifying the transition state, which represents the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing the geometry and energy of these fleeting structures. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, DFT can be used to model the approach of the nucleophile and the subsequent departure of the bromide ion.

By mapping the potential energy surface, the transition state can be identified as a first-order saddle point. Once the transition state is located, its energy can be calculated, and from this, the activation energy of the reaction can be determined. The activation energy is a critical parameter that governs the rate of the reaction. Comparing the activation energies for different possible reaction pathways allows for the prediction of the most favorable mechanism.

Analysis of Reaction Pathways and Selectivity

Many organic reactions can proceed through multiple competing pathways, leading to different products. DFT studies are invaluable for analyzing these different reaction pathways and predicting the selectivity of a reaction. In the case of this compound, which possesses multiple potentially reactive sites, DFT can help to determine whether a reagent will preferentially attack the bromomethyl group or the nitrile functionality.

By calculating the energies of the intermediates and transition states for each possible pathway, a detailed energy profile can be constructed. This profile provides a clear picture of the thermodynamics and kinetics of each reaction route, enabling predictions of product distributions. For instance, in reactions with a nucleophile, DFT can elucidate whether an SN2 reaction at the carbon bearing the bromine is more or less favorable than addition to the nitrile group. This predictive capability is essential for designing synthetic routes and understanding the outcomes of chemical transformations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers that separate them. For a cyclic system like the oxane ring in this compound, this analysis is particularly important as the ring can adopt different puckered conformations, such as chair and boat forms.

Computational methods, particularly DFT and molecular mechanics, are employed to systematically explore the conformational space of the molecule. By rotating the substituents and varying the ring pucker, a potential energy landscape can be generated. nih.govresearchgate.net This landscape maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to the stable conformers, while the saddle points represent the transition states for conformational interconversion.

The relative energies of the stable conformers determine their populations at a given temperature. For this compound, the orientation of the bulky bromomethyl and nitrile groups will significantly influence the preferred conformation of the oxane ring. Understanding the conformational preferences is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its three-dimensional shape.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. wolfram.compreprints.org The MEP is calculated from the molecule's electron density and is mapped onto the molecular surface, typically represented by a color code. wolfram.comnih.gov

Regions of negative electrostatic potential, often colored red or yellow, indicate an excess of electron density and are therefore attractive to electrophiles. nih.gov Conversely, regions of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are the likely sites for nucleophilic attack. wolfram.comnih.gov For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the oxane ring, due to the presence of lone pairs of electrons. The area around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the bromine would likely exhibit a positive potential.

By analyzing the MEP map, chemists can gain a qualitative understanding of the molecule's reactivity without the need for more complex reaction simulations. It provides a visual guide to where the molecule is most likely to interact with other reagents, making it a valuable tool in the early stages of reaction design and mechanistic investigation.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds like this compound. wikipedia.org By simulating spectroscopic data, researchers can compare theoretical predictions with experimental results, aiding in structure elucidation and the assignment of spectral features.

One of the most commonly calculated spectroscopic properties is the nuclear magnetic resonance (NMR) spectrum. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the chemical shifts of the 1H and 13C nuclei in the molecule. nih.gov These predicted shifts can be compared with experimental NMR data to confirm the proposed structure.

Similarly, vibrational spectroscopy, including infrared (IR) and Raman spectra, can be simulated by calculating the vibrational frequencies and intensities of the molecule. These calculations are typically performed by determining the second derivatives of the energy with respect to the atomic positions. The predicted vibrational spectra can help in identifying the characteristic functional groups present in the molecule and in understanding its vibrational modes.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Pathways

The availability of 4-(bromomethyl)oxane-4-carbonitrile is foundational to its exploration. While its direct synthesis is not extensively documented in current literature, logical and efficient synthetic pathways can be postulated based on established chemical transformations. A key precursor is 4-(hydroxymethyl)oxane-4-carbonitrile.

A plausible and efficient route to this compound involves the bromination of 4-(hydroxymethyl)oxane-4-carbonitrile. This transformation can be achieved using various established brominating agents. A common and effective method is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction is known for its mild conditions and high functional group tolerance.

Another viable approach is the use of phosphorus tribromide (PBr₃). This reagent is highly effective for converting primary alcohols to their corresponding alkyl bromides. The reaction typically proceeds with high yield, although it may require careful control of stoichiometry and temperature to avoid side reactions.

Furthermore, radical bromination of a suitable precursor could be explored. For instance, if 4-methyl-oxane-4-carbonitrile were available, selective bromination of the methyl group could be achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions. This method is widely used for the benzylic bromination of methyl-substituted aromatic compounds and could be adapted for this aliphatic system.

| Precursor | Reagent | Reaction Type | Potential Advantages |

| 4-(Hydroxymethyl)oxane-4-carbonitrile | PPh₃, CBr₄/NBS | Appel Reaction | Mild conditions, high functional group tolerance |

| 4-(Hydroxymethyl)oxane-4-carbonitrile | PBr₃ | Nucleophilic Substitution | High reactivity, potentially high yield |

| 4-Methyl-oxane-4-carbonitrile | NBS, AIBN | Radical Bromination | Selective for the methyl group |

Exploration of Undiscovered Reactivity Modes and Transformations

The bifunctional nature of this compound, possessing both a reactive bromomethyl group and a versatile nitrile moiety, opens the door to a wide array of chemical transformations. The primary bromine atom is an excellent electrophile, making it susceptible to nucleophilic substitution (Sɴ2) reactions. This allows for the introduction of a diverse range of functional groups, including amines, azides, thiols, and cyanides, leading to a library of novel oxane-based compounds.

The nitrile group, on the other hand, can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles. The simultaneous presence of the bromomethyl group allows for sequential or one-pot multi-component reactions, leading to complex molecular architectures.

For instance, the reaction with sodium azide (B81097) would yield 4-(azidomethyl)oxane-4-carbonitrile. The resulting azide can then undergo a [3+2] cycloaddition with an alkyne (a "click" reaction) to form a triazole, while the nitrile group remains available for further functionalization. This highlights the potential for creating intricate and functionally dense molecules from a single, versatile building block.

Catalytic Applications in Organic Synthesis (e.g., Metal-Catalyzed Cross-Couplings, Organocatalysis)

The presence of the bromomethyl group makes this compound a prime candidate for metal-catalyzed cross-coupling reactions. It can serve as a coupling partner in reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds with various organoboron, organotin, and organocopper reagents, respectively. These reactions would attach new carbon-based substituents to the methyl group, further expanding the accessible chemical space.

In the realm of organocatalysis, the oxane ring itself, with its ether oxygen, can act as a Lewis basic site, potentially influencing the stereochemical outcome of reactions. Furthermore, derivatives of this compound could be designed to act as organocatalysts. For example, conversion of the bromomethyl group to a phosphonium (B103445) salt could yield a phase-transfer catalyst. Modification of the nitrile or introduction of other functional groups could lead to novel chiral catalysts for asymmetric synthesis.

Application in Flow Chemistry and Automated Synthesis

The development of synthetic routes to this compound and its subsequent reactions are well-suited for adaptation to flow chemistry and automated synthesis platforms. googleapis.comnih.govwipo.intlabseeker.com Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. googleapis.comnih.gov

The synthesis of the precursor, 4-(hydroxymethyl)oxane-4-carbonitrile, and its subsequent bromination could be performed in a continuous flow setup. This would allow for the safe handling of potentially hazardous reagents and the rapid optimization of reaction conditions. Subsequent nucleophilic substitutions or other transformations of the bromomethyl group could also be integrated into a multi-step flow sequence, enabling the automated synthesis of a library of derivatives for high-throughput screening in drug discovery or materials science. The modular nature of flow reactors would facilitate the exploration of a wide range of reaction parameters in a time-efficient manner. googleapis.com

Investigation of Supramolecular Interactions (if applicable)

The presence of a bromine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base. This interaction can play a crucial role in crystal engineering and the design of self-assembling systems. The nitrile group, with its lone pair of electrons, can act as a halogen bond acceptor.

Furthermore, the oxane ring can participate in hydrogen bonding through its ether oxygen, and the molecule as a whole will exhibit dipole-dipole interactions. Understanding and harnessing these supramolecular interactions could lead to the development of novel materials with interesting properties, such as liquid crystals or functional co-crystals. The study of the crystal structure of this compound and its derivatives would provide valuable insights into these potential interactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.